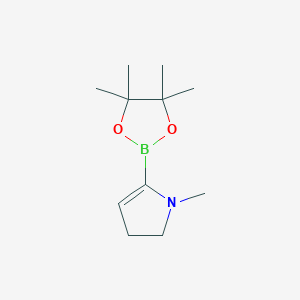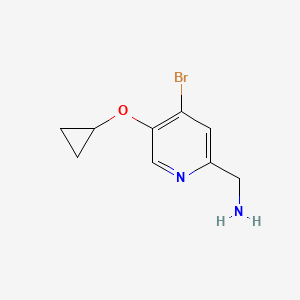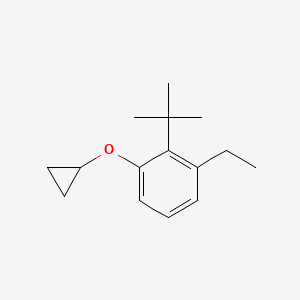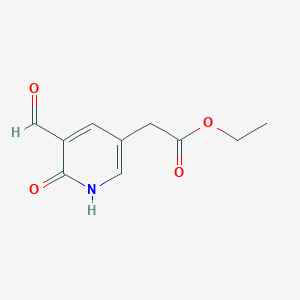
N-(4-(Cyclopropylmethoxy)-2-hydroxyphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(Cyclopropylmethoxy)-2-hydroxyphenyl)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a cyclopropylmethoxy group attached to a hydroxyphenyl ring, which is further connected to a methanesulfonamide group. The unique structure of this compound allows it to exhibit specific chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Cyclopropylmethoxy)-2-hydroxyphenyl)methanesulfonamide typically involves the reaction of 4-(cyclopropylmethoxy)-2-hydroxyaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to 0°C
- Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(Cyclopropylmethoxy)-2-hydroxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under specific conditions.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-(4-(Cyclopropylmethoxy)-2-hydroxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-(Cyclopropylmethoxy)-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making it an effective antibacterial agent.
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfapyridine: Known for its use in treating dermatitis herpetiformis.
Uniqueness
N-(4-(Cyclopropylmethoxy)-2-hydroxyphenyl)methanesulfonamide is unique due to its specific structural features, such as the cyclopropylmethoxy group, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Propiedades
Fórmula molecular |
C11H15NO4S |
|---|---|
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
N-[4-(cyclopropylmethoxy)-2-hydroxyphenyl]methanesulfonamide |
InChI |
InChI=1S/C11H15NO4S/c1-17(14,15)12-10-5-4-9(6-11(10)13)16-7-8-2-3-8/h4-6,8,12-13H,2-3,7H2,1H3 |
Clave InChI |
QCVFNLNQNIGZTK-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=C(C=C(C=C1)OCC2CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14837276.png)






